molecular formula C9H12N5O8P B14483720 2-Azainosinic acid CAS No. 65170-09-4

2-Azainosinic acid

Cat. No.: B14483720
CAS No.: 65170-09-4
M. Wt: 349.19 g/mol
InChI Key: BSORFZRIIHQFNC-UUOKFMHZSA-N
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Description

2-Azainosinic acid is a synthetic analogue of inosinic acid, where the CH-2 of the purine ring is replaced by a nitrogen atom . This modification results in unique properties that make it a subject of interest in various biological and chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azainosinic acid involves the substitution of the CH-2 group in the purine ring with a nitrogen atom. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Azainosinic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a range of substituted purine compounds .

Mechanism of Action

The mechanism of action of 2-azainosinic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The nitrogen substitution in the purine ring alters its binding affinity and reactivity, leading to inhibitory effects on enzymes like reverse transcriptase . This makes it a potential candidate for antiviral research.

Properties

CAS No.

65170-09-4

Molecular Formula

C9H12N5O8P

Molecular Weight

349.19 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-imidazo[4,5-d]triazin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12N5O8P/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-10-4-7(14)11-13-12-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t3-,5-,6-,9-/m1/s1

InChI Key

BSORFZRIIHQFNC-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=NNC2=O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=NNC2=O

Origin of Product

United States

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